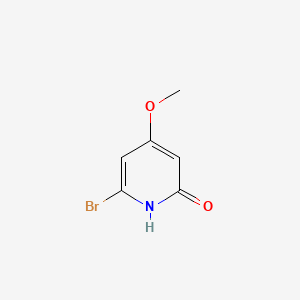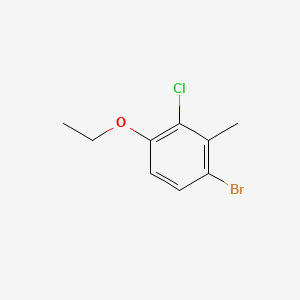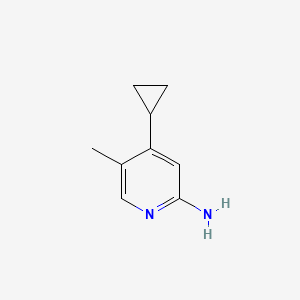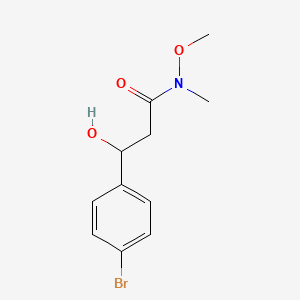![molecular formula C12H11BrN2O2 B14027590 methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the class of benzoimidazoles, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position, a cyclopropyl group at the 2nd position, and a carboxylate ester group at the 4th position of the benzoimidazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate typically involves the following steps:
Formation of the benzoimidazole core: The benzoimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Esterification: The carboxylate ester group can be formed through esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized benzoimidazole derivatives.
Reduction: Formation of reduced benzoimidazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate .
- 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole .
Uniqueness
Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 6-bromo-2-cyclopropyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)8-4-7(13)5-9-10(8)15-11(14-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
KXDSQSFPDNSUDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC(=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)










